2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially termed "azoxime" . Early applications were limited until the mid-20th century, when its bioisosteric potential—mimicking esters and amides—was recognized. The first pharmaceutical agent containing this scaffold, Oxolamine, emerged in the 1940s as a cough suppressant (Figure 1) . Subsequent decades saw expanded exploration, particularly in antimicrobial and anti-inflammatory agents. By the 21st century, advances in synthetic methodologies, such as microwave-assisted cyclization and mechanochemistry, enabled efficient production of diverse derivatives . Notable milestones include the development of ND-421, a 1,2,4-oxadiazole-based antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) , and Pleconaril, an antiviral agent targeting enteroviruses .
Table 1: Key Milestones in 1,2,4-Oxadiazole Research
Structural Significance of the 1,2,4-Oxadiazole Heterocyclic Ring
The 1,2,4-oxadiazole ring (C₃H₃N₂O) exhibits low aromaticity (aromaticity index I₅ = 39), rendering it prone to rearrangements and nucleophilic/electrophilic reactions . Its bioisosteric equivalence to esters and amides arises from hydrogen-bonding capacity and metabolic stability, circumventing hydrolysis vulnerabilities . The heterocycle’s electronic profile is tunable: electron-withdrawing groups at C-3 enhance electrophilicity, while C-5 substitutions influence steric interactions . In 2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride , the ethyl group at C-3 increases lipophilicity, while the phenyl-ethylamine moiety enables receptor binding (Figure 2) .
Table 2: Structural Features of 1,2,4-Oxadiazole Derivatives
Position of the Compound in Oxadiazole Research Landscape
This compound exemplifies the strategic integration of substituents to optimize pharmacodynamic and pharmacokinetic properties. The ethyl group at C-3 aligns with trends in antibacterial research, where lipophilic sidechains enhance membrane penetration . Meanwhile, the phenyl-ethylamine moiety mirrors designs in central nervous system (CNS) targeting agents, leveraging hydrogen-bonding interactions with neuronal receptors . Its hydrochloride salt form, a common modification, improves aqueous solubility—a critical factor in preclinical development .
Research Importance and Applications Overview
1,2,4-Oxadiazoles are prioritized in drug discovery for their versatility:
- Antibacterial Agents : Derivatives like ND-421 inhibit penicillin-binding proteins in resistant bacteria .
- CNS Therapeutics : Structural analogs modulate σ receptors and monoamine transporters .
- Material Science : The heterocycle’s dipole moment supports applications in liquid crystals and energetic materials .
Table 3: Comparative Applications of 1,2,4-Oxadiazole Derivatives
This compound’s unique substitution pattern positions it as a candidate for dual-purpose applications, particularly in antibacterial and neuropharmacological research. Ongoing studies focus on its potential as a scaffold for multitarget ligands, leveraging its hydrogen-bonding capacity and stability under physiological conditions .
Properties
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-11-14-12(16-15-11)10-5-3-9(4-6-10)7-8-13;/h3-6H,2,7-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMITMHQJUKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-30-0 | |
| Record name | 2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Laboratory Synthesis
The synthesis of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride typically proceeds via the following key steps:
Step 1: Amidoxime Formation
The process begins with the preparation of an amidoxime intermediate by reacting a nitrile precursor (such as 4-cyanophenylacetic acid derivatives) with hydroxylamine. This reaction is generally performed in a basic medium to facilitate nucleophilic attack on the nitrile carbon.Step 2: Cyclization to Form the 1,2,4-Oxadiazole Ring
The amidoxime intermediate undergoes cyclization with an appropriate reagent such as ethyl chloroacetate under reflux conditions (typically 80–100°C) in ethanol or similar solvents. This step forms the 1,2,4-oxadiazole ring system, establishing the heterocyclic core of the molecule.Step 3: Reduction to Introduce the Ethanamine Side Chain
The nitrile or nitro group present on the phenyl ring is reduced to a primary amine. Common reduction methods include catalytic hydrogenation using hydrogen gas with palladium on carbon (H₂/Pd-C) or chemical reduction with lithium aluminum hydride (LiAlH₄).Step 4: Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for handling and further applications.
Reaction Medium and Conditions
- The amidoxime formation and cyclization are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction rates.
- Sodium hydroxide (NaOH) is commonly used to maintain basic conditions during amidoxime synthesis.
- Reaction temperatures are controlled between ambient and reflux conditions depending on the step.
- The reduction step requires inert atmosphere conditions to avoid oxidation and ensure safety.
Chemical Reaction Analysis
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine, NaOH, DMSO, ambient temp | Convert nitrile to amidoxime intermediate | Basic medium essential |
| Cyclization to oxadiazole | Ethyl chloroacetate, ethanol, reflux | Formation of 1,2,4-oxadiazole ring | Reflux at 80–100°C |
| Reduction to amine | H₂/Pd-C or LiAlH₄, inert atmosphere | Reduce nitrile/nitro to primary amine | Catalytic hydrogenation preferred |
| Salt formation | HCl (aqueous) | Convert amine to hydrochloride salt | Enhances solubility and stability |
Characterization of Intermediates and Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are used to confirm the regiochemistry of the oxadiazole ring and the presence of the ethyl and ethanamine groups.Liquid Chromatography-Mass Spectrometry (LC-MS):
Used to verify molecular weight and purity, with typical purity exceeding 95%.X-ray Crystallography:
Employed to resolve stereochemistry and confirm the crystalline structure of the hydrochloride salt.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine, NaOH, DMSO | 70–85 | Requires basic conditions |
| Cyclization (Oxadiazole) | Ethyl chloroacetate, reflux | 65–80 | Temperature sensitive |
| Reduction to amine | H₂/Pd-C or LiAlH₄, inert gas | 75–90 | Catalytic hydrogenation preferred |
| Hydrochloride salt formation | HCl (aqueous) | Quantitative | Improves solubility and handling |
Research Findings and Notes
- The 1,2,4-oxadiazole ring system offers metabolic stability and hydrogen bonding capacity, making the compound a valuable scaffold in medicinal chemistry.
- The ethyl substitution at the 3-position and the ethanamine side chain balance lipophilicity and polarity, optimizing biological interactions.
- Hydrochloride salt formation is critical for improving solubility in polar solvents, which is essential for bioavailability in pharmaceutical contexts.
- Reaction conditions such as solvent choice, temperature, and reagent purity significantly influence yield and product quality.
Chemical Reactions Analysis
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 3-Ethyl-1,2,4-oxadiazol-5-yl group may enhance the efficacy against various bacterial strains and fungi. Studies have shown that derivatives of oxadiazoles can disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The presence of the oxadiazole ring may contribute to modulating inflammatory pathways .
Anticancer Potential : The compound's structure suggests potential applications in cancer therapy. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth. Research is ongoing to explore the specific mechanisms through which this compound may exert anticancer effects .
Biological Studies
Cellular Mechanisms : Investigations into the cellular mechanisms of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride have revealed its potential as a tool for studying cell signaling pathways. Its ability to interact with specific receptors or enzymes can be leveraged to better understand disease mechanisms at the molecular level.
Drug Development : The compound serves as a scaffold for synthesizing new analogs with enhanced biological activity. Structure-activity relationship (SAR) studies can help identify modifications that improve potency and selectivity against targeted diseases.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .
- Anti-inflammatory Research : In vitro experiments demonstrated that compounds similar to this hydrochloride exhibited reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests a promising avenue for treating chronic inflammatory conditions .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that derivatives of this compound could inhibit cell proliferation and induce apoptosis. Further investigation into its mechanism of action is warranted to explore its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or agonist of certain enzymes or receptors, depending on its structure and functional groups. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, their substituents, molecular data, and commercial availability:
*Inferred values based on structural analogs.
Key Structural and Functional Differences
Halogenated phenyl rings (e.g., 4-chloro or 4-fluoro in and ) introduce electronegative groups, which may improve binding affinity to polar enzyme pockets .
Molecular Weight Trends :
- Smaller analogs like 2-(3-methyl-oxadiazol-5-yl)ethan-1-amine (MW 163.61) are more likely to comply with drug-likeness rules (e.g., Lipinski’s Rule of Five) compared to bulkier derivatives like the target compound (~263.7 g/mol) .
Heterocyclic Modifications :
Commercial and Research Relevance
- American Elements supplies halogenated derivatives (4-chloro, 4-fluoro), indicating their utility in medicinal chemistry for structure-activity relationship (SAR) studies .
- CymitQuimica and Combi-Blocks focus on methyl- and ethyl-substituted variants, suggesting applications in fragment-based drug discovery .
Biological Activity
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₁₅N₃O. Its structural characteristics include an oxadiazole ring which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| CAS Number | 43665715 |
| Molecular Weight | 217.27 g/mol |
| SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)CCN |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. Specifically, derivatives similar to 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine have shown effectiveness against various bacterial strains. For instance, studies on related oxadiazole compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 ng/mL .
Anticancer Properties
Emerging studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with structural similarities have been reported to inhibit tumor growth in various cancer models, potentially through the modulation of the PI3K/Akt signaling pathway .
Neuroprotective Effects
Preliminary data indicate that this compound may exhibit neuroprotective effects. In models of neurodegenerative diseases, related compounds have been shown to reduce oxidative stress and inflammation in neuronal cells . These findings suggest a potential role in treating conditions such as Alzheimer's disease.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the oxadiazole ring plays a crucial role in its biological interactions. The compound may act by:
- Inhibiting Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulating Signaling Pathways : The ability to influence pathways like PI3K/Akt suggests a multifaceted approach to its anticancer effects.
- Antioxidant Activity : The potential for reducing oxidative stress indicates a protective role against cellular damage.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, researchers synthesized several oxadiazole derivatives and tested them on human cancer cell lines. The results indicated that one specific derivative reduced cell viability by over 50% at concentrations below 10 μM .
Q & A
Q. What are the critical parameters for synthesizing 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride with high purity?
The synthesis involves multi-step protocols, including cyclocondensation for oxadiazole ring formation and subsequent amine functionalization. Key parameters include:
- Temperature control : Optimal cyclization occurs at 80–100°C in anhydrous solvents like DMF or THF .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) ensures ≥95% purity .
- Safety : Strict inert atmosphere (N₂/Ar) prevents oxidation of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the oxadiazole ring and ethyl substituent. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the ethyl group shows triplet signals (δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 277.12) and fragmentation patterns .
- IR Spectroscopy : Absorbances at 1650 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (NH₂ stretch) validate functional groups .
Q. How do solubility and stability profiles impact experimental design?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhances binding to CNS targets (e.g., serotonin receptors) .
- Amine modification : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces off-target interactions in vitro .
- Methodology : Use competitive inhibition assays (IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 h) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate true bioactivity from noise .
Q. How can computational modeling predict interactions with biological targets?
- Docking simulations : Use Schrödinger Suite or GROMACS to model binding to NMDA receptors. Focus on hydrogen bonding with GluN2B subunits .
- ADMET prediction : SwissADME estimates blood-brain barrier penetration (logBB >0.3) and CYP450 inhibition risks .
- Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding affinity data (KD < 10 µM) .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Methodological Considerations
Q. How to validate synthetic pathways when intermediates are unstable?
Q. What protocols ensure reproducibility in biological assays?
- Positive controls : Include reference compounds (e.g., ketamine for NMDA receptor assays) .
- Replicate design : Triplicate runs with independent compound batches (≥3 syntheses) .
Q. How to address discrepancies between computational and experimental binding data?
- Force field refinement : Adjust AMBER parameters to better model oxadiazole ring polarization .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
